![molecular formula C12H13NO2 B3028745 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one CAS No. 304876-29-7](/img/structure/B3028745.png)
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one
Overview
Description
The compound 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one is a spirocyclic compound, which is a class of organic compounds characterized by two rings that share a single atom. The spiro connection in this case is between an indoline and a pyran ring. Spirocyclic compounds are of significant interest in medicinal chemistry due to their complex structure and potential biological activity.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been reported in the literature. For instance, a one-pot, three-component reaction has been described for the synthesis of a spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivative, which is structurally related to the compound of interest . This synthesis involves the condensation of an isatin, aminopyrazole, and alkyl cyanoacetate in water, using triethylamine as a catalyst at 90 °C, yielding the product with good efficiency. Although the exact synthesis of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro atom that joins two rings. In the case of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one, the spiro atom would be the carbon that is shared between the indoline and pyran rings. The stereochemistry of such compounds is often complex, and the exact configuration can significantly influence the compound's biological properties.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, particularly at the spiro center, which can be a site of chemical reactivity. The related literature describes a tandem Prins spirocyclization reaction to synthesize tetrahydrospiro[chroman-2,4'-pyran] derivatives . This reaction involves the condensation of aldehydes with a phenol derivative in the presence of BF3·OEt2, proceeding in a highly stereoselective manner. Such reactions highlight the potential for spirocyclic compounds to be synthesized and modified through selective chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one are not provided in the data, spirocyclic compounds generally exhibit unique properties due to their rigid and complex structures. These properties can include high melting points, specific optical rotations, and solubility characteristics that are influenced by the nature of the substituents on the rings. The pharmacological relevance of spiro compounds often arises from their ability to interact with biological targets in a specific manner due to their three-dimensional shape.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : The compound has been synthesized through various methods. A one-pot, three-component condensation reaction involving isatin, aminopyrazole, and alkyl cyanoacetate in water has been used to synthesize derivatives like 2,6'-dioxo-1',5',6',7'-tetrahydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile (Rahmati, Kenarkoohi, & Khavasi, 2012). Another approach involves the three-component reaction of isatins, cyanoacetic acid derivatives, and α-methylenecarbonyl compounds in ethanol, using triethylamine as a catalyst (Mortikov et al., 2008).
Chemical Behaviors : Investigations into the hydrolytic degradation of fused and spiro compounds containing this system show the formation of functionally substituted carboxylic acids (Andin, 2018). Studies on spectral and X-ray crystallographic behaviors of related derivatives provide insights into their structural properties (Sharma et al., 2016).
Pharmacological Applications
c-Met/ALK Inhibitors : Derivatives of this compound, specifically aminopyridyl/pyrazinyl-substituted variants, have shown significant efficacy as c-Met/ALK dual inhibitors. These compounds have demonstrated potent antitumor activity in various in vitro and in vivo assays (Li et al., 2013).
Photochromic Properties : Certain derivatives exhibit photochromic properties, which have potential applications in molecular and crystalline structures for polyfunctional materials. Studies on 1,3,3,6′-tetramethylspiro[indoline-2,2′-[2H]pyran[3,2-b] pyridine and its salts reveal interesting photochromic behaviors in single crystals (Aldoshin, 2005).
Industrial Applications
- Corrosion Inhibitors : Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. These compounds, synthesized using Green Chemistry principles, showed high inhibition efficiency and good correlation between theoretical and experimental results (Gupta et al., 2018).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .
properties
IUPAC Name |
spiro[1H-indole-3,4'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-12(5-7-15-8-6-12)9-3-1-2-4-10(9)13-11/h1-4H,5-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLCYGPZVJLECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653575 | |
| Record name | Spiro[indole-3,4'-oxan]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one | |
CAS RN |
304876-29-7 | |
| Record name | Spiro[indole-3,4'-oxan]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

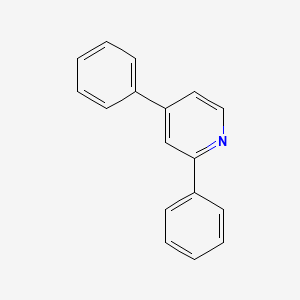
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)

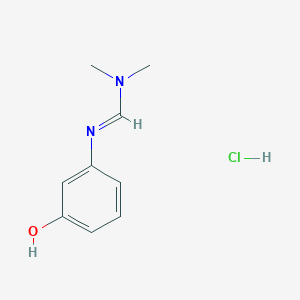
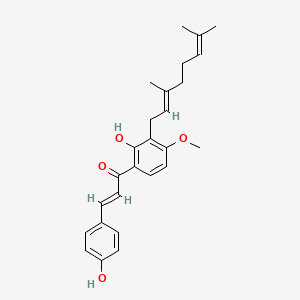
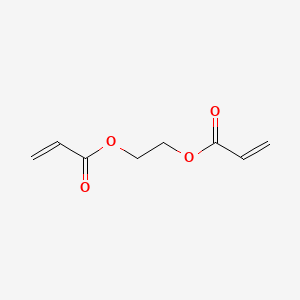
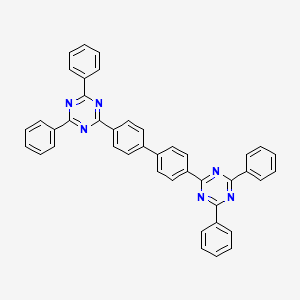

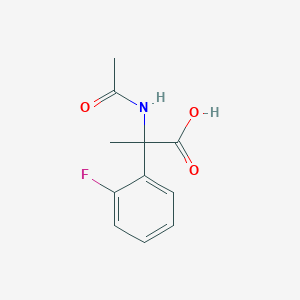

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)
![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)

